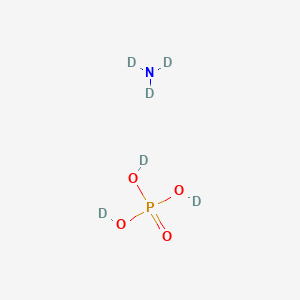
Disperse Black 9
Übersicht
Beschreibung
Disperse Black 9 is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . It imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .
Synthesis Analysis
This compound can be synthesized through diazotization of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide followed by coupling with 4-nitrobenzenediazonium chloride.Molecular Structure Analysis
The this compound molecule contains a total of 43 bond(s). There are 23 non-H bond(s), 13 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 primary amine(s) (aromatic), 1 tertiary amine(s) (aromatic), 1 N azo-derivative(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .Physical And Chemical Properties Analysis
This compound is a black powder with a molecular weight of 339.3 g/mol. It has a melting point of 225-230°C and a boiling point of 537.2°C at 760 mmHg. It is slightly soluble in water (0.53 g/L at 25°C) but highly soluble in polar organic solvents such as acetone, ethanol, and chloroform.Wissenschaftliche Forschungsanwendungen
Abwasserbehandlung
Disperse Black 9 wurde zur Behandlung von Abwasser verwendet, insbesondere zur Entfernung von Schwermetallen und organischen Farbstoffen . In einer Studie wurde es verwendet, um Cadmium (Cd2+) und this compound Farbstoff gleichzeitig mit Hilfe von chemisch modifiziertem Aktivkohle aus Reishülsen zu entfernen . Die Studie zeigte, dass etwa 88 % des Farbstoffs und 97 % von Cd2+ unter Verwendung optimaler Dosierungen der Aktivkohle adsorbiert wurden .
Haarfarbstoff-Zutat
This compound wird in der Formulierung von halbpermanenten Haarfarben und Haarfärbemitteln verwendet . Es verleiht dem Haar Farbe, wobei die genaue Farbe von den anderen in der Zubereitung verwendeten Inhaltsstoffen und der Ausgangsfärbung des Haares abhängt . Das Expertengremium der Cosmetic Ingredient Review (CIR) hat die Sicherheit von this compound bewertet und festgestellt, dass es für die Verwendung als Haarfarbstoff-Zutat sicher ist .
Standardisierte Tests
This compound dient als Standardreferenzmaterial für analytische Zwecke in der wissenschaftlichen Forschung. Es wird insbesondere zur Prüfung der Toxizität anderer Stoffe verwendet, um Konsistenz und Genauigkeit in verschiedenen Studien zu gewährleisten.
Wirkmechanismus
Target of Action
Disperse Black 9 is primarily used as a dye, with its main target being hair . It is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . The compound imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .
Mode of Action
This compound operates by adhering to the hair shaft . It is used in dye baths as a colloidal dispersion . The dye molecules are small enough to penetrate the hair shaft to some extent, resulting in semi-permanent hair coloring . The color is deposited onto the hair fiber and lasts for several shampooings .
Biochemical Pathways
It is known that the dye works by penetrating the hair shaft and adhering to it
Pharmacokinetics
As a hair dye, the pharmacokinetics of this compound primarily concern its absorption, distribution, and elimination from the hair shaft. The dye molecules are small enough to penetrate the hair shaft to some extent . Once inside, they adhere to the hair, resulting in semi-permanent coloring . The color lasts for several shampooings, after which it is gradually eliminated from the hair .
Result of Action
The primary result of this compound’s action is the coloring of hair . The dye imparts a black color to the hair, though the exact shade can vary depending on the other ingredients used in the preparation and the starting color of the hair .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ability to penetrate the hair shaft. Additionally, the presence of other ingredients in the hair dye preparation can also influence the final color obtained . The dye is considered safe for use as a hair dye ingredient .
Safety and Hazards
Disperse Black 9 was found to be slightly toxic to practically nontoxic when administered orally and practically nontoxic when administered intraperitoneally. It was nonirritating to the eyes and skin and was not sensitizing. A 3% suspension of the dye produced no irritation or sensitization in human subjects .
Eigenschaften
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20721-50-0, 12222-69-4 | |
| Record name | Disperse Black 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLACK 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has Disperse Black 9 been evaluated for carcinogenicity, and what were the findings?
A1: Yes, a study investigated the carcinogenic potential of this compound. [] The results showed that a 0.5% concentration of this compound in a hair dye formulation, when applied dermally to mice over 20 months, did not exhibit any significant carcinogenic effects. []
Q2: Are there any studies investigating the impact of this compound on human subjects?
A2: Yes, a study involving human subjects was conducted to assess the irritation and sensitization potential of this compound. [] The results demonstrated that a 3% suspension of the dye did not cause any irritation or sensitization in the participants. []
Q3: Can this compound be removed from industrial wastewater, and what methods have been explored?
A3: Research indicates the successful removal of this compound from wastewater using adsorption methods. [] One study utilized chemically modified rice husk-derived activated carbon to simultaneously remove this compound and cadmium, achieving up to 88% removal of the dye. [] This highlights the potential of sustainable materials for treating industrial wastewater contaminated with this compound.
Q4: What are some of the chemical modifications made to this compound and their implications?
A4: Researchers have synthesized imine derivatives of this compound to investigate their DNA binding properties and photophysical characteristics. [, ] These structural modifications are crucial for understanding the potential applications of this compound derivatives in areas like bioimaging or DNA targeting.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)












